
1,5-Dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are characterized by their fused-ring system, which consists of two pyridine rings connected through adjacent carbon atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridine can be synthesized through various methods, including cyclization reactions, cycloaddition processes, and cross-coupling reactions. One common synthetic route involves the cyclization of substituted 3-aminopyridine compounds using catalysts such as iodine, sodium nitrite, potassium iodide, potassium iodate, manganese dioxide, or potassium permanganate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional functional groups, while reduction may produce fully saturated naphthyridine compounds .
Applications De Recherche Scientifique
1,5-Dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1,5-Dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. For example, some naphthyridine derivatives have been shown to inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Naphthyridine: Another naphthyridine derivative with similar structural features but different biological activities.
1,8-Naphthyridine: A naphthyridine isomer with distinct chemical and biological properties.
1,5-Naphthyridine: A closely related compound with similar reactivity and applications.
Uniqueness
1,5-Dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridine is unique due to its specific substitution pattern and the resulting impact on its chemical reactivity and biological activities. This compound’s distinct structure allows for targeted interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications .
Propriétés
Numéro CAS |
61542-06-1 |
|---|---|
Formule moléculaire |
C10H14N2 |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
1,5-dimethyl-3,4-dihydro-2H-1,6-naphthyridine |
InChI |
InChI=1S/C10H14N2/c1-8-9-4-3-7-12(2)10(9)5-6-11-8/h5-6H,3-4,7H2,1-2H3 |
Clé InChI |
ZDYQEOVPCHWZAX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC2=C1CCCN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


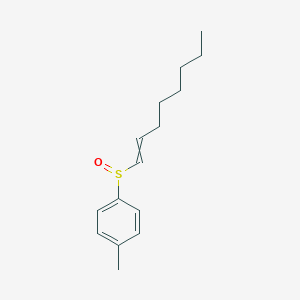

![Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14588459.png)
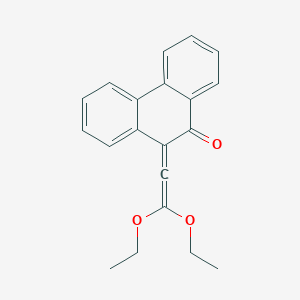
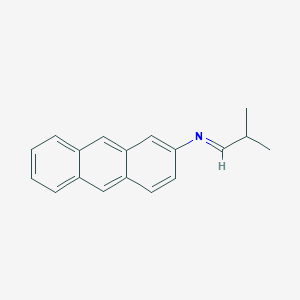
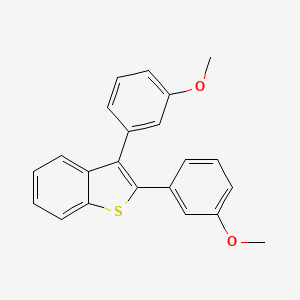
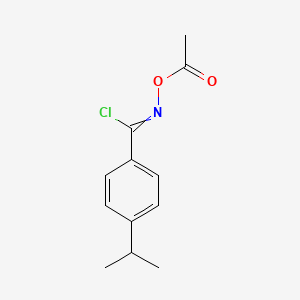
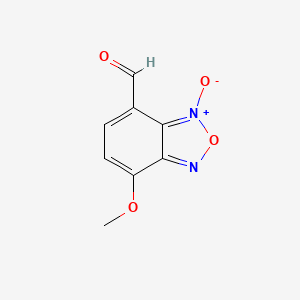

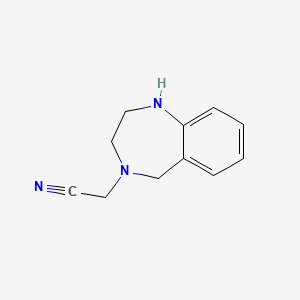

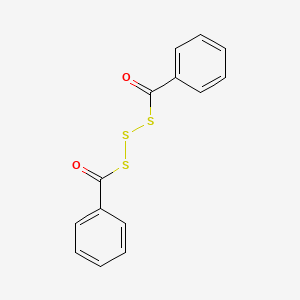
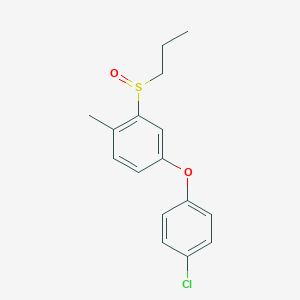
![Carbamic acid, [4-(4-methoxyphenyl)butyl]-2-propenyl-, methyl ester](/img/structure/B14588496.png)
